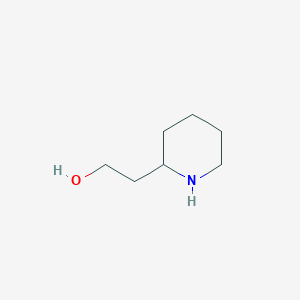

2-Piperidineethanol

Description

Significance of 2-Piperidineethanol as a Research Compound

The significance of this compound in academic research stems from its multifaceted utility and the potential for developing novel compounds with tailored properties.

In organic synthesis, this compound serves as a versatile building block. The presence of both a secondary amine within the piperidine (B6355638) ring and a primary alcohol in the ethanol (B145695) side chain allows for a wide array of chemical transformations. These include reactions involving the alcohol group, such as oxidation and esterification, as well as reactions leveraging the nucleophilic character of the nitrogen atom. nih.govwikipedia.org Its structure, containing a stereocenter at position 2 of the piperidine ring, also makes it a valuable starting material for enantioselective synthesis, enabling the preparation of chirally pure compounds. fishersci.secenmed.comnih.gov Derivatives, such as the N-protected aldehyde, are frequently employed in synthetic routes. fishersci.se The compound has been utilized in diversity-oriented synthesis (DOS) approaches to generate libraries of nitrogen-containing compounds with diverse scaffolds. cenmed.com Research has also explored its use in targeted-oriented synthesis (TOS). cenmed.com

Beyond academic laboratories, this compound finds practical applications in various industries. It is utilized as an intermediate in the production of a range of chemicals, including pharmaceuticals and agrochemicals. wikipedia.orgwikidata.orgwikipedia.orguni.lusemanticscholar.org In the pharmaceutical industry, it is employed in the synthesis of various drugs, such as anesthetics, analgesics, and antihistamines. wikipedia.org Its application in the agrochemical sector includes its use in the formulation of pesticides and herbicides. wikipedia.orgsemanticscholar.org The compound has also been noted for its use in industrial plants for CO2 capture. fishersci.seuni.lu

This compound holds importance in medicinal chemistry as a core structure for the development of biologically active molecules. Derivatives of this compound have been investigated for potential pharmacological properties. nih.gov Research has explored their potential as anxiolytics, antidepressants, and antihistamines. nih.gov The piperidine moiety present in the compound is often found in pharmaceuticals that target the central nervous system. nih.gov It has served as a starting material for the synthesis of various leads in medicinal chemistry, including studies on new orexin (B13118510) receptor antagonists, non-opiate antinociceptive agents, (aryloxyalkyl)piperidines as calcium channel antagonists, and sulfonamide derivatives as 5-HT7 receptor antagonists. fishersci.se The incorporation of the piperidine ring can contribute to the biological activity and pharmacokinetic properties of drug candidates. semanticscholar.org

Overview of Key Research Areas Involving this compound

Key research areas involving this compound encompass its application in the synthesis of natural products and novel therapeutic agents. Studies focus on both racemic and enantiopure forms, with significant effort directed towards developing methods for the enzymatic kinetic resolution of racemic this compound to obtain its enantiomers for use in stereoselective synthesis. fishersci.senih.gov Its role as a chiral starting material for the synthesis of natural alkaloids has been highlighted. fishersci.senih.gov Furthermore, this compound and its derivatives are explored in the design and synthesis of compounds with potential therapeutic effects, such as inhibitors targeting specific biological pathways. nih.gov The versatility of this compound allows for the exploration of diverse chemical space in the search for new biologically interesting small molecules. cenmed.com

Detailed research findings often involve specific synthetic routes and the characterization of novel compounds derived from this compound. Studies may present data on the yields of reactions, the stereoselectivity achieved in enantioselective transformations, and the biological activity of the synthesized derivatives.

Physical properties of this compound are also characterized in research. Reported physical properties from various sources include:

| Property | Value(s) | Source(s) |

| Melting Point | 38-40 °C; 69 °C; 16 °C | wikipedia.org, uni.lu |

| Boiling Point | 202 °C; 199-202 °C | wikipedia.org, uni.lu |

| Density | 1.0106 g/cm³ at 25 °C; 0.973 g/mL at 25 °C | wikipedia.org, uni.lu |

| Refractive Index | 1.4749; 1.4804 | wikipedia.org, uni.lu |

| Solubility | Soluble in polar solvents (water, ethanol, methanol); Less soluble in non-polar solvents | nih.gov, wikipedia.org, wikidata.org |

Note: Discrepancies in reported melting point and density values may exist across different sources due to variations in purity, physical state (liquid or solid), or the specific isomeric form studied.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-piperidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHDBHDZSMGHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044837 | |

| Record name | 2-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-84-0 | |

| Record name | 2-Piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-2-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PIPERIDINEETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidin-2-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PIPERIDIN-2-YL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHY6X8X6JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 Piperidineethanol and Its Derivatives

Established Synthetic Pathways

The most common and economically viable routes for producing racemic 2-Piperidineethanol involve the reduction of a pyridine (B92270) ring. These methods have been refined to improve efficiency and minimize the formation of undesirable byproducts.

The catalytic hydrogenation of 2-Pyridineethanol is the principal method for the industrial synthesis of racemic this compound. nih.gov This process involves the reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring using hydrogen gas in the presence of a metal catalyst. google.comgoogle.com Various catalysts and reaction conditions have been explored to optimize this transformation, including rhodium on carbon and ruthenium dioxide. google.com

An established variation of this method involves the catalytic reduction of 2-Pyridineethanol hydrochloride. google.com Research dating back to 1928 describes the successful preparation of this compound hydrochloride by reducing 2-Pyridineethanol hydrochloride in an ethanol (B145695) solvent at room temperature. google.comgoogleapis.com This specific synthesis utilized a platinum-oxide platinum black catalyst to facilitate the reaction. google.comgoogle.comgoogleapis.com The use of the hydrochloride salt can influence the reaction pathway and solubility of the substrate in certain solvents.

A range of noble metal catalysts are effective for the hydrogenation of the pyridine ring in 2-Pyridineethanol. google.com

Platinum Oxide (PtO₂): Often referred to as Adams' catalyst, platinum oxide is a well-documented and effective catalyst for this reduction. google.comgoogleapis.com It is frequently used for the hydrogenation of substituted pyridines under acidic conditions. asianpubs.orgresearchgate.net In the synthesis of this compound, platinum oxide catalysts have been employed in solvents such as ethanol or mixed solvents containing acetic acid. google.comgoogleapis.com The catalyst is typically used under hydrogen pressures ranging from 50 to 70 bar. asianpubs.orgresearchgate.net

Palladium on Carbon (Pd/C): Palladium supported on activated carbon is another widely used catalyst for this transformation. google.comgoogle.comgoogleapis.com It is recognized for its high activity and versatility in various hydrogenation reactions. nih.govresearchgate.net The synthesis of this compound using a palladium on carbon catalyst has been successfully demonstrated in an aqueous medium. google.comgoogleapis.com The combination of palladium and platinum on a carbon support can also be used, leveraging the synergistic effects of the two metals to enhance catalytic performance. heegermetal.comheegermaterials.com

A significant challenge in the catalytic hydrogenation of 2-Pyridineethanol is the formation of the N-methyl-2-(2-hydroxyethyl)piperidine byproduct. google.comgoogle.com This impurity arises from N-methylation side reactions and can complicate the purification and subsequent use of the desired product. google.com Research has identified effective strategies to suppress the formation of this N-methyl derivative. The key innovation is to conduct the hydrogenation in the presence of an added amine, which is structurally different from the reactant and product. google.comgoogleapis.com

Piperidine is a particularly effective amine for this purpose and can be used as a co-solvent. google.comgoogleapis.com The presence of at least 10 mole % of this other amine relative to the 2-Pyridineethanol starting material can dramatically reduce the formation of the N-methylated byproduct. google.comgoogle.com The mechanism is believed to involve the competitive coordination of the added amine to the catalyst's active sites, thereby inhibiting the unwanted methylation reactions. smolecule.com Combining this approach with high catalyst loadings and controlled temperatures, typically between 90°C and 120°C, can reduce the N-methylated byproduct to less than 1% by weight. google.comgoogle.com

| Solvent System | This compound Yield (%) | N-Methyl Byproduct Formation (%) | Reference |

|---|---|---|---|

| Piperidine | 91.01 | 0.00 | smolecule.com |

| Aqueous Media | 82.80 | 14.67 | smolecule.com |

| Piperidine/Water (4:1 to 1:1) | 84.6 - 94.77 | 0.10 - 2.43 | smolecule.com |

| Methanol | 93.4 - 93.6 | 2.2 - 2.3 | smolecule.com |

An alternative synthetic route to this compound involves the reductive cleavage of suitable cyclic salts derived from pyridine-N-oxide. google.comgoogle.comgoogleapis.com This method, reported by V. Boekelheide et al. in 1958, provides a different pathway to the piperidine structure, starting from an oxidized pyridine derivative. google.comgoogleapis.com While not as commonly employed on an industrial scale as direct hydrogenation, it represents an established chemical transformation for accessing the this compound scaffold.

Catalytic Hydrogenation of 2-Pyridineethanol

Enantioselective Synthesis of this compound

While racemic this compound is readily available through the established hydrogenation methods, obtaining the enantiopure forms is more complex and costly. nih.gov The presence of a stereocenter at the second position of the piperidine ring makes this compound a valuable chiral starting material for the synthesis of various natural products and new chemical entities. nih.govresearchgate.net Consequently, methods to access the single enantiomers have been a focus of research.

Approaches to obtaining enantiopure this compound include both the resolution of the racemic mixture and direct enantioselective synthesis. nih.gov

Enzymatic Kinetic Resolution: This is a common method to separate the two enantiomers from the racemic mixture produced by hydrogenation. nih.gov

Enantioselective Synthesis: Direct asymmetric synthesis provides a more direct route to the desired enantiomer. An early strategy reported for the synthesis of a precursor to enantiopure this compound was based on intermolecular nitrone cycloadditions to chiral allyl ethers. nih.gov The development of efficient and practical asymmetric synthetic methods for producing chiral piperidines remains an active area of synthetic chemistry. nih.gov

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution has been a widely explored avenue for obtaining enantiopure compounds due to the high selectivity of enzymes. nih.gov However, the resolution of this compound has presented challenges, primarily because it is a conformationally flexible primary alcohol with the stereocenter located two carbons away from the reactive hydroxyl group. nih.gov Research in this area has focused on the enzymatic modification of the hydroxyl group. nih.gov

An early approach to the enzymatic resolution of this compound involved the hydrolysis of its ester derivatives using Pig Liver Esterase (PLE). nih.gov In this method, racemic this compound was first converted into corresponding ester derivatives. These esters were then subjected to hydrolysis by PLE at a controlled pH of 7.0 to prevent non-enzymatic hydrolysis or potential epimerization that could occur at higher pH levels. nih.gov The reactions were typically halted at 50% conversion to isolate the unreacted ester and the hydrolyzed alcohol. However, this method generally resulted in low enantioselectivity, with the enantiomeric excess (e.e.) for the resulting acid reaching a maximum of only 24%. nih.govresearchgate.net

Two specific ester derivatives were synthesized and tested for this enzymatic hydrolysis, as detailed below. nih.govnih.gov

Table 1: Enzymatic Kinetic Resolution of this compound Ester Derivatives using Pig Liver Esterase (PLE) Data sourced from Passarella, D., et al. (2015). nih.gov

| Entry | Substrate (Ester Derivative) | Product (Acid) | Enantiomeric Excess (e.e.) of Product |

| 1 | N-(isopropoxycarbonyl)-2-piperidineethyl acetate (B1210297) | N-(isopropoxycarbonyl)-2-piperidineethanol | Low (specific e.e. not detailed) |

| 2 | Diethyl (2-piperidineethyl) phosphate | (2-piperidineethyl) hydrogen phosphate | up to 24% |

A comprehensive study later explored the enantioselective acylation of N-protected this compound using a screening of over 20 different lipase (B570770) preparations. nih.gov This study tested various protecting groups for the amino function, including Boc, Cbz, and Fmoc, and utilized methyl tert-butyl ether as the solvent to enhance enzyme performance. nih.gov

Given the low enantioselectivity achieved with the direct hydrolysis of ester derivatives by PLE, alternative strategies have been pursued to improve the enantiomeric excess. nih.gov One such strategy involves the use of different enzymes and reaction conditions. For instance, Porcine Pancreas Lipase (PPL) was utilized for the resolution of N-9-fluorenylmethyl carbamate (B1207046) (Fmoc) protected this compound, using vinyl acetate as the acylating agent in diisopropyl ether. nih.gov

A more significant improvement was achieved through a comprehensive screening of various lipases for the enantioselective acylation of the primary alcohol. nih.gov By testing different N-protecting groups (Boc, Cbz, Fmoc) and a wide range of lipases, optimal conditions for achieving higher enantiomeric excess were identified. nih.gov

Beyond enzymatic methods, significant success in obtaining high enantiomeric excess has been reported through the formation of diastereoisomeric salts. nih.gov This chemical resolution method involves reacting racemic this compound with a chiral resolving agent. Two notable developments include the use of N-sulphonyl pyroglutamic acid and N-acetyl-l-leucine. nih.gov A single crystallization of the diastereoisomeric salt formed with these agents yielded high enantiomeric excesses of 86% and 95%, respectively. A second crystallization further enhanced the purity to 99% and 98%, respectively. nih.gov

Asymmetric Allylation Techniques

Asymmetric allylation represents a powerful synthetic tool for establishing stereocenters and has been successfully applied to the synthesis of precursors for this compound. nih.gov This approach involves the stereoselective addition of an allyl group to an N-protected aldehyde derived from this compound, leading to the formation of chiral homoallylic alcohols which can be further elaborated. researchgate.netunimi.it

The Brown allylation reaction is a well-established and highly reliable method for asymmetric allylation. researchgate.net This technique has been employed in the synthesis of stereoisomers of homoallylic alcohols starting from the N-protected aldehyde of this compound. unimi.it By using either the (+)- or (-)-enantiomer of the chiral reagent, B-allyldiisopinocampheylborane, it is possible to control the stereochemical outcome of the reaction and access different diastereomers of the product. unimi.it For example, reacting the aldehyde with (-)-B-allyldiisopinocampheylborane produced two diastereomeric alcohols. unimi.it This method has proven crucial in synthetic routes where the resulting homoallylic alcohol, with its defined stereochemistry, serves as a key intermediate. researchgate.net

Another effective method is the Maruoka asymmetric allylation, which utilizes a chiral catalyst to achieve high enantioselectivity. nih.gov This strategy has been successfully integrated into a synthetic sequence to produce N-Boc protected this compound aldehyde. nih.gov The use of chiral catalysts in this context offers an efficient means to generate the desired enantiomer of the product, which is a valuable precursor for further synthetic transformations. nih.gov

Organocatalyzed Intramolecular Aza-Michael Reactions

A modern and highly effective approach for the asymmetric synthesis of this compound derivatives is the organocatalyzed intramolecular aza-Michael reaction. nih.gov This method provides a direct route to enantiomerically enriched N-protected piperidine aldehydes. nih.govbeilstein-journals.org The reaction involves the cyclization of a carbamate substrate bearing an α,β-unsaturated ketone, catalyzed by a chiral cinchona-based primary-tertiary diamine. beilstein-journals.org The addition of a co-catalyst, such as trifluoroacetic acid, is often necessary to facilitate the formation of the iminium intermediate. beilstein-journals.org This methodology has been shown to be highly efficient, affording 2-substituted piperidines, including N-Boc and N-Cbz protected derivatives of the this compound aldehyde, in good yields and with high enantiomeric excess. nih.govbeilstein-journals.org

Homologation of Commercially Available N-(Boc)-S-Protected Precursors

The synthesis of this compound can be achieved through a one-carbon homologation of N-Boc-piperidine-2-carboxaldehyde. A key strategy for this transformation is the Corey-Seebach reaction, which employs an "umpolung" or reversal of polarity of the carbonyl carbon. In this approach, the aldehyde is first converted into a 1,3-dithiane (B146892), which serves as an S-protected precursor. organic-chemistry.orgwikipedia.org

The process begins with the protection of the aldehyde functional group of N-Boc-piperidine-2-carboxaldehyde with 1,3-propanedithiol (B87085) under acidic conditions to form the corresponding 1,3-dithiane derivative. This dithiane serves as a masked acyl anion equivalent. nih.gov The proton at the C2 position of the dithiane ring is now acidic enough to be removed by a strong base, typically n-butyllithium, to generate a lithiated dithiane. This nucleophilic species can then react with an electrophile to form a new carbon-carbon bond.

For the synthesis of a this compound precursor, the lithiated dithiane can be reacted with a simple one-carbon electrophile that can be later converted to a hydroxyl group, such as formaldehyde (B43269) or an epoxide. For instance, reaction with paraformaldehyde would introduce a hydroxymethyl group. The final step involves the deprotection of the dithiane to reveal the carbonyl group, which is then reduced to the primary alcohol of this compound. Deprotection of the dithiane is often accomplished using reagents like mercury(II) oxide. wikipedia.org This homologation sequence effectively elongates the side chain of the piperidine precursor by one carbon, leading to the desired ethanol functionality.

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the creation of a wide array of structurally diverse molecules from a common starting material. This compound has proven to be a valuable and versatile precursor in DOS for the generation of libraries of piperidine-based derivatives. researchgate.net

The chiral nature of this compound, with its stereocenter at the 2-position of the piperidine ring and a readily functionalizable hydroxyl group, makes it an ideal starting point for creating molecular diversity. researchgate.net Research groups have utilized commercially available this compound to develop synthetic routes that lead to a variety of complex molecular scaffolds.

A typical DOS approach begins with the protection of the piperidine nitrogen, commonly with a Boc (tert-butyloxycarbonyl) group, followed by oxidation of the primary alcohol to the corresponding aldehyde. This N-protected 2-piperidinecarboxaldehyde is a key intermediate that can undergo a multitude of chemical transformations. researchgate.netnih.gov By employing a sequence of reactions such as stereocontrolled allylations, Mitsunobu reactions, ring-closing metathesis (RCM), and intramolecular nucleophilic additions, a small library of enantiomerically pure nitrogen-containing compounds with novel scaffolds can be efficiently generated. unimi.it This strategy allows for the exploration of the chemical space around the piperidine core, leading to the synthesis of diverse polycyclic nitrogen-containing compounds. unimi.it

Stereodivergent synthesis, a subset of DOS, aims to generate all possible stereoisomers of a molecule with multiple stereocenters. This compound serves as an excellent starting point for such strategies. researchgate.net The initial stereocenter at the C2 position of the piperidine ring can be used to induce stereoselectivity in subsequent reactions.

A key transformation in the stereodivergent synthesis of this compound derivatives is the asymmetric allylation of the corresponding N-protected aldehyde. For example, Brown's asymmetric allylboration using different enantiomers of the allylating agent, such as (+)- and (-)-B-allyldiisopinocampheylborane, allows for the controlled formation of all four possible stereoisomers of the resulting homoallylic alcohol. unimi.it These stereochemically defined homoallylic alcohols can then be further elaborated through various synthetic steps, such as acylation and ring-closing metathesis, to produce a diverse set of stereoisomeric piperidine-based lactams and other complex structures. unimi.it This approach has been successfully employed in the synthesis of various natural products and their analogues. researchgate.net

Synthesis of Protected this compound Derivatives

The synthesis of derivatives of this compound often requires the use of protecting groups to mask the reactivity of the nitrogen atom and to facilitate specific chemical transformations.

The N-protected aldehyde derivative of this compound is a crucial and versatile intermediate in the synthesis of a wide range of more complex molecules. researchgate.netnih.gov The most commonly used protecting groups for the piperidine nitrogen are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The synthesis of these N-protected aldehydes begins with the protection of the nitrogen atom of this compound. For example, N-Boc-2-piperidineethanol is readily prepared by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. Subsequently, the primary alcohol of the N-protected this compound is oxidized to the corresponding aldehyde. This oxidation can be achieved using a variety of reagents, with controlled oxidation methods being essential to avoid over-oxidation to the carboxylic acid. These N-protected aldehydes are conformationally stable and serve as key starting materials for enantioselective syntheses and diversity-oriented approaches. researchgate.netnih.gov

Table 1: Common N-Protecting Groups for this compound Derivatives

| Protecting Group | Abbreviation | Reagent for Protection |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) |

Homoallylic alcohols are key intermediates in the synthesis of various natural products and other complex molecules derived from this compound. researchgate.net These intermediates are typically generated through the stereoselective addition of an allyl group to an N-protected 2-piperidinecarboxaldehyde.

The Brown asymmetric allylation is a frequently employed method for this transformation. researchgate.net This reaction involves the use of chiral allylborane reagents, such as (+)- or (-)-B-allyldiisopinocampheylborane, which are prepared from the corresponding enantiomers of α-pinene. The choice of the allylborane enantiomer dictates the stereochemistry of the newly formed stereocenter in the homoallylic alcohol product. This method provides access to diastereomerically enriched homoallylic alcohols, which are crucial for stereodivergent synthesis strategies. unimi.it These homoallylic alcohol intermediates, with their versatile double bond and hydroxyl group, can then be subjected to a range of further transformations, including cyclization and functional group manipulations, to generate a diverse array of piperidine derivatives. researchgate.net

Table 2: Key Reactions in the Synthesis of this compound Derivatives

| Reaction Type | Precursor | Key Reagents | Product |

|---|---|---|---|

| N-Protection | This compound | (Boc)₂O or CbzCl | N-Boc- or N-Cbz-2-piperidineethanol |

| Oxidation | N-Protected this compound | Controlled oxidizing agents | N-Protected 2-piperidinecarboxaldehyde |

| Asymmetric Allylation | N-Protected 2-piperidinecarboxaldehyde | (+)- or (-)-B-allyldiisopinocampheylborane | Diastereomeric Homoallylic Alcohols |

| Dithiane Formation | N-Boc-piperidine-2-carboxaldehyde | 1,3-Propanedithiol | N-Boc-2-(1,3-dithian-2-yl)piperidine |

| Corey-Seebach Reaction | N-Boc-2-(1,3-dithian-2-yl)piperidine | n-Butyllithium, Electrophile | Homologated dithiane precursor |

Iii. Pharmacological and Biological Investigations of 2 Piperidineethanol Derivatives

General Pharmacological Properties and Biological Relevance

2-Piperidineethanol derivatives are a class of organic compounds recognized for their potential pharmacological properties. ontosight.ai Their biological relevance stems from the ability of the piperidine (B6355638) scaffold to interact with various biological systems. Research into these compounds often involves synthesizing and testing different derivatives to understand the relationship between their structure and biological activity. ontosight.ai

Potential for Modifying Biological Activity

The structure of this compound allows for chemical modifications that can lead to the discovery of new therapeutic agents. solubilityofthings.com Derivatives are synthesized with additional substituents that alter their chemical and biological properties. ontosight.ai Studies have indicated that structural modifications to piperidine derivatives can enhance their pharmacological activity, making them potential candidates for further development in neuropharmacology. For instance, the presence of a trifluoromethyl group can significantly affect a compound's lipophilicity and its ability to interact with biological targets. ontosight.ai

Improvement of Pharmacokinetic Properties

Modifications to the this compound structure can also be aimed at improving pharmacokinetic properties, which include how a compound is absorbed, distributed, metabolized, and excreted by the body. While specific detailed research findings on pharmacokinetic improvements for this compound derivatives were not extensively detailed in the provided context, the general principle in medicinal chemistry is that structural changes can be made to optimize these properties for better drug performance. Researchers often utilize this compound in the development of new drugs due to its ability to modify biological activity and improve pharmacokinetic properties. chemimpex.com

Neurological and Central Nervous System Applications

Due to the presence of the piperidyl group, this compound and its derivatives are frequently investigated for their potential pharmacological properties related to the central nervous system. solubilityofthings.com Some derivatives have been studied for their potential to act on the central nervous system.

Drug Development for Neurological Disorders

Piperidine derivatives, including those related to this compound, are of interest in the development of drugs for neurological disorders. ontosight.ai Research indicates that derivatives of this compound may exhibit central nervous system depressant activities. Studies on similar piperidine derivatives have explored their potential in the treatment of neurological disorders. ontosight.ai Compounds synthesized from this compound have demonstrated reduced locomotor activity in mice, suggesting potential applications in treating CNS disorders. In neurochemistry, these compounds are used to investigate neurotransmitter systems, and their derivatives are studied for interactions with various receptors, providing insights into drug mechanisms targeting neurological disorders. Some piperidine derivatives have shown promise in treating conditions related to the central nervous system. ontosight.ai Piperidine derivatives may have potential applications in treating neurological disorders. ontosight.ai

Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. This compound is described as serving as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, due to its ability to cross the blood-brain barrier effectively. chemimpex.com Research into piperidine derivatives has indicated that their ability to cross the blood-brain barrier makes them interesting candidates for the development of drugs targeting neurological disorders. ontosight.ai

Investigation as Anxiolytics, Antidepressants, and Antihistamines

Some derivatives of 2-(2-piperidyl)ethanol have been studied for their potential to act as anxiolytics, antidepressants, or antihistamines, highlighting its importance in drug discovery and development. solubilityofthings.com Piperidine derivatives often exhibit antidepressant and anxiolytic effects. solubilityofthings.com A series of arylalkanol-piperidine derivatives has been synthesized and evaluated for antidepressant activity, showing potential in animal models. nih.govnih.gov

Table 1: Summary of Potential Pharmacological Activities of this compound Derivatives

| Pharmacological Property | Potential Applications | Relevant Findings |

| Modification of Biological Activity | Development of new therapeutic agents | Structural modifications can enhance pharmacological activity. Trifluoromethyl group affects lipophilicity. ontosight.ai |

| Improvement of Pharmacokinetics | Enhanced drug performance | Utilized in drug development to improve pharmacokinetic properties. chemimpex.com |

| CNS Depressant Activity | Treatment of CNS disorders | Derivatives show reduced locomotor activity in mice. |

| Neurological Disorder Treatment | Analgesics, anticholinergics, other neurological effects | Studies explore potential in treating neurological disorders. ontosight.ai |

| Blood-Brain Barrier Permeability | CNS drug development | Ability to cross the BBB makes them candidates for neurological drugs. chemimpex.comontosight.ai |

| Anxiolytic Activity | Treatment of anxiety | Some derivatives studied for anxiolytic potential. solubilityofthings.comsolubilityofthings.com |

| Antidepressant Activity | Treatment of depression | Some derivatives studied for antidepressant potential. solubilityofthings.comsolubilityofthings.comnih.govnih.gov |

| Antihistamine Activity | Treatment of allergies | Some derivatives studied for antihistamine potential. solubilityofthings.com |

Orexin (B13118510) Receptor Antagonism

Derivatives of this compound have been synthesized and explored for their activity as orexin receptor antagonists. Research indicates that this compound has been utilized as a starting material for the synthesis of new orexin receptor antagonists. nih.govresearchgate.net The broader class of piperidine ether derivatives has been investigated as selective orexin receptor antagonists (SORAs), encompassing selective antagonists for the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), as well as dual orexin receptor antagonists (DORAs). nih.govrsc.org A specific compound, PE-6, identified within the piperidine ether class, demonstrated potent and selective antagonism of the OX2R. PE-6 exhibited sub-nanomolar binding affinity and functional potency at the OX2R, along with significant selectivity, showing greater than 1600-fold binding selectivity and over 200-fold functional selectivity against the OX1R. nih.gov Further studies have explored pyrazole (B372694) derivatives as selective orexin-2 receptor antagonists, with compound 43 showing efficacy in a rat sleep model. rsc.org

Calcium Channel Antagonists

Investigations have shown that (aryloxyalkyl)piperidines synthesized using this compound as a starting material exhibit activity as calcium channel antagonists. nih.govresearchgate.netmdpi.comunimi.it Additionally, piperidine-ethanol derivatives such as Ifenprodil and Eliprodil have been observed to block the increased entry of calcium induced by NMDA, functioning as calcium channel blockers in this context, in addition to their activity as NMDA receptor antagonists. researchgate.net

5-HT Receptor Antagonism (e.g., 5-HT7, 5-HT4)

Derivatives of this compound have demonstrated activity as antagonists at various serotonin (B10506) (5-HT) receptors, including 5-HT7 and 5-HT4. Sulfonamide derivatives synthesized from this compound have been reported as 5-HT7 receptor antagonists. nih.govresearchgate.netmdpi.comunimi.it Furthermore, arylcarbamate derivatives, particularly those derived from 1-piperidineethanol, have been identified as potent ligands and antagonists for the 5-HT4 receptor. acs.orggoogle.comacs.orgacs.org Specific examples, such as the ortho-substituted carbamates 8b and 8c, and the cis- or trans-3,5-dimethyl substituted piperidines 8n and 8o, displayed nanomolar affinity for 5-HT4 receptors. acs.orggoogle.com Compound 8c was found to be an antagonist with equipotent activity to the known 5-HT4 receptor antagonist SDZ 205-557. acs.orggoogle.com

Data Table: Affinity of Selected Arylcarbamate Derivatives for 5-HT4 Receptors

| Compound | Substitution Pattern | Receptor | Ki (nM) |

| 8b | ortho-substituted carbamate (B1207046) (R'=H, RO=MeO) | 5-HT4 | 8.9 ± 0.5 |

| 8c | ortho-substituted carbamate (R'=H, RO=EtO) | 5-HT4 | 2.6 ± 0.4 |

| 8n | cis-3,5-dimethyl substitution of piperidine | 5-HT4 | 1.1 ± 0.6 |

| 8o | trans-3,5-dimethyl substitution of piperidine | 5-HT4 | 1.1 ± 0.6 |

Fluorescent antagonists for human 5-HT4 receptors, based on structures like ML10302 and a piperazine (B1678402) analogue, have also been synthesized, with some derivatives showing nanomolar Kb values in inhibiting 5-HT stimulated cyclic AMP synthesis. researchgate.net

Sodium Channel Inhibitors and TRPV1 Receptor Activators

Aminoindane compounds synthesized from this compound have been investigated for their activity as sodium channel inhibitors and TRPV1 receptor activators, with potential applications in pain treatment. nih.govresearchgate.netmdpi.com This area of research explores the modulation of ion channels involved in pain signaling using derivatives of the this compound scaffold.

Adenosine (B11128) A1 Receptor Antagonism

Data Table: pKi Values of Pyrazolopyridine Derivatives at Adenosine A1 Receptors

| Compound | Receptor | pKi (M) in Rat Cortical Membranes ([3H]-DPCPX binding assay) |

| FK453 | Adenosine A1 | 8.88 nih.gov |

| FK838 | Adenosine A1 | 8.21 nih.gov |

| FK352 | Adenosine A1 | 7.65 nih.gov |

Note: FK453, FK838, and FK352 exhibited similar affinity in human, guinea-pig, rat, and mouse brain membranes nih.gov.

Gonadotropin-Releasing Hormone (GnRH) Antagonism

Derivatives of this compound, including non-peptide quinolone GnRH receptor antagonists, have been synthesized and investigated for their ability to antagonize gonadotropin-releasing hormone. nih.govresearchgate.netmdpi.comunimi.itresearchgate.net Research in this area explores the potential of this compound derivatives in modulating the GnRH pathway, which is involved in regulating reproductive functions. Two structurally related piperidine derivatives, 1-piperidineethanol and this compound, have been linked to the development of human gonadotropin-releasing hormone receptor antagonists.

Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor Antagonism

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel found in the nervous system and other tissues. Modulating its activity has been of interest for various therapeutic applications. Some studies suggest that derivatives of Withania somnifera, a plant containing the bis-piperidine alkaloid (–)-anaferine which can be synthesized from 2-piperidine ethanol (B145695), may modulate the expression of the α7 nAChR. mdpi.comresearchgate.net While the direct antagonism of α7 nAChR by this compound derivatives is not explicitly detailed in the search results, the involvement of related piperidine structures in modulating nAChRs, including the α7 subtype, is an area of investigation. nih.gov

Antimicrobial and Antiviral Properties

Piperidine derivatives, including those structurally related to this compound, have been investigated for their potential antimicrobial and antiviral activities. academicjournals.orgontosight.ai This class of compounds has shown promise as potential agents against various pathogens. academicjournals.orgontosight.ai

Influenza Virus Inhibitors

Research has explored piperidine derivatives as potential inhibitors of influenza virus. Some N-substituted piperidine derivatives have been synthesized and evaluated for their antiviral activity against influenza A virus. mdpi.com Studies have shown that certain heterorganic compounds, including those with a piperidine core, can exhibit antiviral activity against influenza A/H1N1 virus, with some compounds showing comparable efficacy to commercially available antiviral drugs like oseltamivir (B103847) (Tamiflu). mdpi.com The mechanism of action for some antiviral piperidine derivatives may involve targeting viral proteins such as neuraminidase. nih.govsemanticscholar.org

Data from a study on heterorganic piperidine derivatives against influenza A/Swine/Iowa/30 (H1N1) virus showed varying levels of viral load reduction compared to a control group.

| Compound | Concentration (mg/mL) | Viral Load Reduction (log₂) |

| Compound 11 | 0.0650 | 2.0 mdpi.com |

| Compound 11 | 0.0325 | 2.0 mdpi.com |

| Compound 8 | 0.035 | 2.0 mdpi.com |

| Compound 8 | 0.0175 | 1.0 mdpi.com |

| Compound 8 | 0.0088 | 1.0 mdpi.com |

| Compound 3b | 4.75 | 1.0 mdpi.com |

Note: IC₅₀ values could not be calculated for these compounds as none suppressed virus replication by 50% or more. mdpi.com

Other studies have investigated different classes of compounds, such as 2,5-diketopiperazine derivatives, for their anti-influenza activity, highlighting the ongoing search for novel antiviral agents with diverse structures. nih.gov

Broad-Spectrum Antimicrobial Activities of Derivatives

Piperidine derivatives have demonstrated broad-spectrum antimicrobial activities against various bacterial and fungal strains. academicjournals.orgbiomedpharmajournal.orgresearchgate.netresearchgate.netnih.gov Studies evaluating the antimicrobial properties of synthesized piperidine compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. academicjournals.orgbiomedpharmajournal.orgnih.gov For example, some piperidin-4-one derivatives have exhibited significant antibacterial and antifungal activity when compared to standard drugs. biomedpharmajournal.org The synthesis and evaluation of novel piperidine-based compounds continue to be an active area of research in the search for new antimicrobial agents to address drug resistance. academicjournals.orgbiomedpharmajournal.orgresearchgate.net

Research on the antimicrobial activity of different piperidine derivatives has provided minimum inhibitory concentration (MIC) values against various microorganisms.

| Compound Class | Tested Strains | Key Findings |

| Piperidin-4-one Derivatives | Staphylococcus aureus, E. coli, Bacillus subtilis, Candida albicans, etc. | Some compounds showed significant antibacterial and antifungal activity compared to standards like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org |

| Substituted Halogenobenzene Derivatives with Piperidine | Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicans | Certain compounds inhibited the growth of all tested strains with MIC values in the range of 32-512 µg/ml. nih.gov |

| Quinazolone Pyridinium Derivatives | S. aureus, E. coli, P. aeruginosa, etc. | Some derivatives exhibited moderate to good antibacterial activity, with some showing equipotent or greater activity than norfloxacin. mdpi.com |

Anticancer Research

The piperidine scaffold is also of interest in anticancer research, with various piperidine-based compounds being investigated for their cytotoxic and antiproliferative activities against different cancer cell lines. mdpi.comresearchgate.netjst.go.jpnih.gov Derivatives of this compound have been explored in the context of cancer therapy, including their potential to inhibit specific kinases involved in cancer progression.

VEGFR-2/HER-2 Inhibitory Action

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that play critical roles in angiogenesis and cell proliferation, making them important targets in cancer treatment. nih.gov Some novel compounds incorporating a piperidine moiety or related structures have been designed and evaluated as potential dual inhibitors of VEGFR-2 and HER-2. nih.gov For instance, certain pyridone-based derivatives, which can be synthesized using piperidine as a catalyst in some steps, have shown promising antiproliferative activities against cancer cell lines and inhibitory effects on VEGFR-2 and HER-2 enzymes. jst.go.jpnih.gov Research in this area focuses on identifying compounds with enhanced binding affinity and potent inhibitory action against these kinases to develop more effective anticancer agents. nih.gov

Studies on novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives, which include synthetic routes utilizing piperidine, have reported IC₅₀ values for their inhibitory activity against VEGFR-2 and HER-2 enzymes in certain cancer cell lines. nih.gov

| Compound | Cancer Cell Line | VEGFR-2 IC₅₀ (µM) | HER-2 IC₅₀ (µM) | Antiproliferative Activity (IC₅₀, µM) |

| Compound 5a | MCF-7 | Not specified in detail nih.gov | Not specified in detail nih.gov | 1.77 nih.gov |

| Compound 5e | MCF-7 | Not specified in detail nih.gov | Not specified in detail nih.gov | 1.39 nih.gov |

| Compound 6b | HepG2 | Not specified in detail nih.gov | Not specified in detail nih.gov | 2.68 nih.gov |

| Compound 5a | HepG2 | Not specified in detail nih.gov | Not specified in detail nih.gov | 2.71 nih.gov |

| Compound 7b | MCF-7 | Not specified in detail nih.gov | Not specified in detail nih.gov | 6.22 ± 0.34 nih.gov |

| Compound 7b | HepG2 | Not specified in detail nih.gov | Not specified in detail nih.gov | 19.58 ± 1.06 nih.gov |

Potential as Multidrug Resistance Reversers (e.g., P-gp Inhibition)

Multidrug resistance (MDR) in cancer cells is a significant challenge in chemotherapy. One of the primary mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport various anti-cancer drugs out of the cells, reducing their intracellular concentration and effectiveness. science.govresearchgate.net Derivatives of this compound have been investigated for their potential to reverse MDR by inhibiting the function of these efflux pumps.

Research has indicated that certain piperidine-based compounds can act as potent multidrug resistance reversers, capable of significantly inhibiting P-gp in cancer cells. researchgate.net For instance, Dysoxylactam A, a natural macrocyclolipopeptide containing a piperidine ring, has been identified as a potent P-gp inhibitor. researchgate.net While Dysoxylactam A is a complex natural product, its activity highlights the potential of the piperidine scaffold in overcoming P-gp-mediated resistance.

Studies on oxygen-heterocyclic-based pyran analogues, some bearing aryl/hetaryl substitutions, have also demonstrated significant activity against MCF-7/ADR cells, a multidrug-resistant breast cancer cell line. researchgate.net These compounds showed significant vigor against these resistant cells with IC50 values in the low micromolar range (5.0–10.7 µM). researchgate.net A Rho123 accumulation assay indicated that these compounds adequately inhibited P-gp function. researchgate.net Molecular docking studies further supported their potential by showing good binding potential for the P-gp active site. researchgate.net

Another study on indole (B1671886) derivatives, some of which could potentially be synthesized or modified from piperidine-containing precursors, identified a compound that showed significant inhibitory power against the ABCB1 transporter (P-gp) and was able to reverse ABCB1-mediated MDR. acs.org

These findings suggest that this compound derivatives, through appropriate structural modifications, hold promise as agents to reverse multidrug resistance, particularly by targeting P-gp.

Dual Kinase Inhibitors

Protein kinases play crucial roles in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Inhibitors targeting kinases have emerged as important therapeutic agents. Some this compound derivatives have been explored for their potential as kinase inhibitors, including those with dual inhibitory activity against multiple kinases.

While direct studies specifically on this compound derivatives as dual kinase inhibitors are not extensively detailed in the provided search results, the piperidine scaffold is a common motif in kinase inhibitors. For example, bipiperidine derivatives have been investigated as inhibitors of cyclin-dependent kinase 7 (CDK7) and CLK kinases, showing anti-cell proliferation and anti-angiogenic activities. google.com These compounds link a bipiperidine unit to a nitrogen heterocycle, such as a purine (B94841) or pyrazolo[1,5-a]pyrimidine. google.com

Furthermore, studies on other heterocyclic compounds, such as cyanopyridones and pyrido[2,3-d]pyrimidines, have identified novel anticancer agents with dual inhibitory action against VEGFR-2 and HER-2 kinases. nih.govresearchgate.net These studies highlight the strategy of designing single molecules to target multiple kinases for enhanced therapeutic effects. Given that this compound can serve as a precursor for various heterocyclic structures, it is plausible that derivatives incorporating the piperidine ring within or alongside such scaffolds could also exhibit dual kinase inhibitory properties. The design of such inhibitors often involves incorporating specific structural features that allow binding to the ATP-binding clefts of kinases. nih.gov

Hedgehog Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is critical for embryonic development, but its aberrant activation is linked to various cancers. Inhibiting this pathway is a therapeutic strategy for certain malignancies. Research has explored the synthesis of Hedgehog pathway inhibitors, with some approaches utilizing this compound as a starting material or incorporating piperidine structures.

A diversity-oriented synthetic approach, employing this compound as a versatile precursor, has been used to generate a library of piperidine-based derivatives, some of which were designed as potential Hedgehog signaling pathway inhibitors. researchgate.netunimi.itnih.gov Inspired by natural products like withanolides, which are known to interfere with Hh signaling, researchers synthesized a new class of Hh pathway inhibitors. researchgate.netnih.govresearchgate.net

Studies have shown that certain synthesized compounds, derived from approaches potentially utilizing this compound, can reduce the mRNA levels of Hh target genes like Gli1, Ptch1, and Gli2 in Hh-active cell models. nih.gov For example, specific enantiomers of synthesized compounds demonstrated significant reduction in the expression levels of these genes. nih.gov

Predicted binding modes of these compounds within the crystallographic structure of the Smoothened (Smo) receptor, a key transducer in the Hh pathway, have been investigated through molecular docking, suggesting potential mechanisms of action. researchgate.net These findings indicate the potential of this compound derivatives as a source for developing Hedgehog pathway inhibitors.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism for therapeutic intervention. This compound derivatives have been investigated for their ability to inhibit various enzymes, including those involved in neurotransmission and glucose metabolism.

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze acetylcholine, a crucial neurotransmitter. Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease to increase acetylcholine levels in the brain. researchgate.netmdpi.com

While some studies focus on other structural classes as cholinesterase inhibitors researchgate.netmdpi.comnih.govmdpi.comnih.gov, the piperidine scaffold is present in molecules investigated for this activity. For instance, phenoxytacrine derivatives, which contain a tacrine (B349632) core linked to a phenoxy group, have shown inhibitory activity against both AChE and BuChE. researchgate.net Tacrine itself is a known cholinesterase inhibitor. mdpi.com Although these are not direct derivatives of this compound, the inclusion of a cyclic amine structure like piperidine in molecules targeting cholinesterases suggests the potential for this compound derivatives to also exhibit such activity if appropriately designed.

Studies on novel dual inhibitors of AChE and BuChE have identified compounds that exhibit inhibitory activity in the micromolar range, with molecular dynamics simulations revealing important interactions with the catalytic sites of these enzymes. mdpi.com This research highlights the structural features and binding modes that contribute to cholinesterase inhibition, which could inform the design of this compound-based inhibitors.

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the hydrolysis of complex carbohydrates into glucose. Inhibitors of alpha-glucosidase are used to manage blood glucose levels in patients with type 2 diabetes by slowing down carbohydrate digestion and absorption.

Research has explored various compound classes for their alpha-glucosidase inhibitory activity. Some studies have investigated piperidine derivatives in this context. For example, coumarin-chalcone derivatives have been synthesized and evaluated for their alpha-glucosidase inhibitory activity, with some compounds showing potent inhibition in the low micromolar range. frontiersin.orgrsc.org While these studies may not directly start from this compound, they demonstrate that compounds incorporating certain heterocyclic or structural features can effectively inhibit alpha-glucosidase.

Another study on imidazo[1,2-b]pyrazole derivatives also reported significant alpha-glucosidase inhibitory activities. researchgate.net The IC50 values for these compounds ranged from 95.0 ± 0.5 to 372.8 ± 1.0 µM, with some being more potent than the standard drug acarbose (B1664774) (IC50 = 750 ± 1.5 µM). researchgate.net

Although direct examples of this compound derivatives being evaluated specifically for alpha-glucosidase inhibition were not prominently found in the provided search results, the exploration of piperidine-containing compounds and other heterocycles as alpha-glucosidase inhibitors suggests that appropriately functionalized this compound derivatives could potentially exhibit this activity. Further research would be needed to synthesize and evaluate such derivatives.

Here is a table summarizing some of the research findings discussed:

| Area of Investigation | Compound Class / Scaffold | Key Findings | Relevant Citations |

| Multidrug Resistance Reversal (P-gp) | Piperidine-based compounds, Oxygen-heterocyclic pyran analogues, Indole derivatives | Potent P-gp inhibition, reversal of MDR in cancer cells, low micromolar IC50 values against resistant cell lines, good binding to P-gp active site. | researchgate.netresearchgate.netacs.org |

| Dual Kinase Inhibition | Bipiperidine derivatives (linked to heterocycles) | Inhibition of CDK7 and CLK kinases, anti-proliferative and anti-angiogenic activities. (Indirect link to this compound as a potential precursor). | google.com |

| Hedgehog Pathway Inhibition | Piperidine-based derivatives (synthesized from this compound) | Reduction of Hh target gene expression (Gli1, Ptch1, Gli2), potential binding to Smo receptor. | researchgate.netnih.govresearchgate.net |

| Cholinesterase Inhibition | Phenoxytacrine derivatives, Dual AChE/BuChE inhibitors (various structures) | Inhibition of AChE and BuChE, potential for dual inhibition. (Piperidine scaffold present in some related studies, suggesting potential for this compound derivatives). | researchgate.netmdpi.com |

| Alpha-Glucosidase Inhibition | Piperidine derivatives, Coumarin-chalcone derivatives, Imidazo[1,2-b]pyrazole derivatives | Inhibition of alpha-glucosidase activity, some compounds more potent than standard acarbose. (Studies on related scaffolds suggest potential for this compound derivatives). | frontiersin.orgrsc.orgresearchgate.net |

Iv. Structure Activity Relationship Sar Studies of 2 Piperidineethanol Derivatives

Influence of Substitutions on Piperidine (B6355638) Ring

Modifications to the piperidine ring of 2-Piperidineethanol derivatives can significantly impact their biological activity. Research has explored substitutions at various positions on the ring to understand their effect on potency and selectivity. For instance, studies on measles virus RNA-dependent RNA polymerase inhibitors, where a piperidine ring was incorporated, indicated that the piperidine ring is amenable to chemical manipulation without completely abolishing activity, although changes to other core parts of the molecule were often detrimental. nih.gov

Specific positions on the piperidine ring have been investigated for the attachment of various groups. In the context of developing measles virus inhibitors, appending a solubilizing group to the piperidine ring or replacing it with a substituted phenyl or alicyclic group was explored to improve pharmacological properties, particularly water solubility. nih.gov It was observed that the position of substitution on the piperidine ring influenced activity. For methoxymethyl (MOM) ether analogs, substitution at the C-2 position of the piperidine ring was favored for potency. The 2-substituted piperidine analog demonstrated higher potency compared to the corresponding 3-substituted derivative, while 4-substituted derivatives showed a significant reduction in activity. nih.gov

Further studies involving the introduction of a two-carbon tether at the piperidine C-2 position, utilizing 2-(2-piperidinyl) ethanol (B145695), have also been reported in the synthesis of analogs with potential biological relevance. nih.gov The synthesis of substituted piperidine analogs has shown that the introduction of a piperidine moiety can lead to compounds with significantly higher activity compared to analogous pyrrolidine (B122466) structures. nih.gov Exploring different linkage positions (2-, 3-, and 4-positions) on the pyrrolidine ring to accommodate hydrophilic substituents while maintaining potency has provided insights into the preferred substitution patterns for activity. nih.gov

Stereochemical Influences on Biological Activity

The stereochemistry at the C-2 position of the piperidine ring in this compound is a critical factor influencing the biological activity of its derivatives. This compound itself is a chiral compound, existing as (R)- and (S)-enantiomers. The presence of this stereocenter means that derivatives can also exist as enantiomers, which may exhibit different pharmacological profiles due to differential interactions with chiral biological targets like receptors and enzymes. mdpi.comresearchgate.net

The use of enantiopure this compound in synthesis has become increasingly important for the development of new leads in medicinal chemistry and the total synthesis of natural compounds. mdpi.com The stereogenic center at the C-2 position can effectively direct the stereochemistry of subsequent reactions, allowing for the synthesis of stereochemically defined derivatives. mdpi.com

Studies have shown that in some cases, the proper enantiomer of a chiral compound with a piperidine backbone can grant improved activity. mdpi.com Examples of compounds synthesized from enantiopure this compound or its derivatives include aminoindane compounds as sodium channel inhibitors and TRPV1 receptor activators, adenosine (B11128) A1 receptor antagonists, dermal anesthetic agents, gonadotropin-releasing hormone antagonists, inhibitors of cyclin-dependent kinases, non-peptide quinolone GnRH receptor antagonists, and selective thrombin inhibitors. mdpi.com The synthesis of natural alkaloids like (−)-coniine and (−)-epidihydropinidine from enantiopure (S)-2-piperidine ethanol further highlights the importance of stereochemistry in achieving specific biological activities associated with these natural products. mdpi.com

The enzymatic kinetic resolution of racemic this compound has been explored as a method to obtain enantiopure forms for use in enantioselective synthesis, underscoring the recognition of stereochemistry's importance in the field. mdpi.com

Development of Novel Therapeutic Agents through Structural Modifications

The this compound scaffold serves as a versatile building block for the development of novel therapeutic agents through targeted structural modifications. By systematically altering the piperidine ring, the side chain, and incorporating various functional groups, researchers can explore chemical space and identify compounds with desired biological activities. unimi.it

Structural modifications of this compound derivatives have led to the discovery of compounds with potential applications in various therapeutic areas, including antiviral, anticancer, and neurological disorders. nih.govontosight.ai For example, modifications have been made to develop inhibitors of the measles virus RNA-dependent RNA polymerase. nih.gov

The strategy involves using this compound or its derivatives as starting points and introducing variations to optimize interactions with specific biological targets. This can include appending solubilizing groups, modifying side chain length and composition, and exploring different substitution patterns on the piperidine ring. nih.gov The aim is to improve potency, selectivity, pharmacokinetic properties (such as solubility and bioavailability), and ultimately, therapeutic efficacy. nih.gov

The development of novel agents often involves detailed SAR studies to understand the impact of each structural change. This iterative process of synthesis and biological evaluation allows for the refinement of molecular structures to enhance activity and drug-like properties. The potential applications of this compound derivatives in areas such as modulating neurotransmitter systems, inhibiting enzymes, and acting as antioxidants further demonstrate their value in drug discovery efforts. The incorporation of moieties like trifluoromethyl groups or complex aromatic systems attached to the piperidine-ethanol core can confer unique properties relevant to therapeutic applications. ontosight.ai

V. Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-Piperidineethanol) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. rowansci.com Although specific docking studies featuring this compound as the primary ligand are not prominent, the methodology is well-established for various piperidine (B6355638) derivatives. nih.govnih.gov

Docking simulations for this compound would aim to identify its potential interactions within a protein's binding site. The simulation would model how the key functional groups of the compound—the secondary amine of the piperidine ring and the hydroxyl group of the ethanol (B145695) side chain—interact with the amino acid residues of the receptor. researchgate.net These interactions are categorized into several types, including hydrogen bonds, hydrophobic interactions, and ionic bonds. researchgate.netaalto.fi

The hydroxyl group and the amine group are both capable of acting as hydrogen bond donors and acceptors, making them critical for specific recognition by a receptor. The carbon skeleton of the piperidine ring would primarily engage in van der Waals and hydrophobic interactions. aalto.fi A typical output from such a study would detail these specific interactions, as illustrated in the hypothetical table below.

Table 1: Illustrative Ligand-Receptor Interactions for this compound This table is a hypothetical representation of potential data from a molecular docking study.

| Functional Group of this compound | Interaction Type | Potential Interacting Amino Acid Residue |

|---|---|---|

| Piperidine Nitrogen (NH) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu) |

| Piperidine Nitrogen (NH) | Ionic Interaction | Aspartate (Asp), Glutamate (Glu) |

| Ethanol Hydroxyl (OH) | Hydrogen Bond Donor | Serine (Ser), Threonine (Thr) |

| Ethanol Hydroxyl (OH) | Hydrogen Bond Acceptor | Histidine (His), Asparagine (Asn) |

A primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function value or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. rowansci.com A more negative value typically indicates a more favorable and stronger binding. rowansci.com The simulation generates multiple possible binding poses (modes) of the ligand within the receptor's active site and ranks them based on this score. mdpi.com

The results would allow researchers to compare the potential efficacy of this compound against other compounds or to understand how modifications to its structure might improve binding.

Table 2: Example of Predicted Binding Affinities from Docking Studies This table presents a hypothetical comparison to illustrate how binding affinity data is typically displayed.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Receptor X | -6.5 |

| This compound | Receptor Y | -5.8 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. researcher.life For this compound, MD simulations can be used to study its conformational flexibility in solution or to analyze the stability of a protein-ligand complex after a docking pose has been predicted. researchgate.netmdpi.com

The piperidine ring in this compound is not planar and primarily exists in chair conformations to minimize steric and torsional strain. The ethanol substituent at the C2 position can be in either an axial or equatorial position. Computational studies on related 2-substituted piperidines and similar heterocycles often show a preference for the equatorial conformation to avoid steric clashes. nih.gov

MD simulations can be used to explore the energy landscape of this compound, determining the relative energies of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for conversion between them. rsc.org Such studies reveal the most stable and likely conformations of the molecule in a biological environment. rsc.org

When applied to a protein-ligand complex, MD simulations can assess the stability of the binding pose obtained from molecular docking. researcher.life A simulation running for nanoseconds can reveal whether the ligand remains stably bound within the active site or if it dissociates. It also shows the flexibility of both the ligand and the protein's side chains upon binding. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored over time; a stable RMSD profile suggests a stable complex. nih.gov

Quantum Chemical Methods in Reaction Mechanism Studies

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules and to elucidate reaction mechanisms. dntb.gov.uaekb.eg These methods can calculate molecular geometries, energy levels of molecular orbitals (HOMO/LUMO), and the transition state structures and energies of chemical reactions. ekb.egresearchgate.net

For this compound, DFT could be employed to investigate various reactions involving its functional groups. For instance, it could be used to model the mechanism of N-alkylation at the piperidine nitrogen or O-acylation at the hydroxyl group. The calculations would provide the activation energies for each step of the proposed mechanism, helping to determine the most likely reaction pathway and predict the reaction's feasibility. researchgate.net Such studies are crucial for optimizing synthetic routes and understanding the compound's chemical reactivity. dntb.gov.ua

Prediction of Physicochemical Properties using Computational Models

Computational and theoretical investigations are crucial for understanding and predicting the behavior of chemical compounds like this compound. These models allow for the simulation of complex interactions and properties, providing valuable insights that can guide experimental work and process design. By leveraging computational chemistry, researchers can estimate various physicochemical properties, screen potential applications, and optimize process conditions without the need for extensive and time-consuming laboratory experiments. Key areas of investigation for this compound include its phase behavior, particularly vapor-liquid equilibria, and its potential as a solvent for gas absorption, such as carbon dioxide capture.

The accurate representation of vapor-liquid equilibria (VLE) is essential for the design of separation processes. For aqueous solutions of this compound (2-PPE), the Universal Quasi Chemical (UNIQUAC) model has been successfully employed to represent its binary VLE. nih.govacs.org

Research has been conducted to measure and model the VLE data for the this compound/water binary system. nih.gov Experimental data were collected for aqueous solutions at temperatures ranging from 323 K to 373 K, with amine mole fractions up to approximately 0.45. nih.gov The results indicated that due to the low volatility of 2-PPE, its concentration in the vapor phase is very low. nih.gov

The UNIQUAC model was fitted to these experimental data to determine the binary interaction parameters. acs.org The model's performance was evaluated by comparing the calculated values for total pressure, vapor-phase composition, and activity coefficients with the experimental data. The developed UNIQUAC model was found to represent the data well, with calculated deviations providing a measure of the model's accuracy. acs.orgresearchgate.net For the this compound/water system, the model yielded a 1.9% deviation for total pressure and a 12.4% deviation for the vapor-phase composition. nih.govacs.orgresearchgate.netntnu.no The deviations for the calculated activity coefficients and excess heat capacity were 12.7% and 16.2%, respectively. nih.govresearchgate.net

UNIQUAC Model Performance for Aqueous this compound System

| Property | Deviation (%) |

|---|---|

| Total Pressure | 1.9 |

| Vapor-Phase Composition | 12.4 |

| Activity Coefficients | 12.7 |

| Excess Heat Capacity | 16.2 |

Data sourced from multiple studies. nih.govresearchgate.net

This modeling work provides a reliable framework for predicting the VLE behavior of aqueous this compound solutions, which is critical for the engineering and simulation of processes involving this compound. nih.gov

Computational and theoretical studies have been instrumental in evaluating the potential of this compound as a solvent for carbon dioxide (CO2) capture. The kinetics of the reaction between CO2 and aqueous this compound (2-PE) solutions have been investigated to understand the mechanism and efficiency of absorption. researchgate.netfigshare.com

Kinetic studies performed using a wetted-wall column absorber have described the reaction through a zwitterionic mechanism. figshare.com Analysis of 2-PE solutions after reaction with CO2 has confirmed the formation of bicarbonate ions. figshare.com The reaction order with respect to the amine concentration was found to be between 1.10 and 1.12. figshare.com From these kinetic data, second-order rate constants (k2) were determined at various temperatures. figshare.com

The calculated rate constants demonstrate the temperature dependency of the reaction, with the rate increasing significantly with temperature. figshare.com An activation energy of 45.2 kJ mol−1 was calculated from these data, providing a quantitative measure of the energy barrier for the absorption reaction. figshare.com

Second-Order Rate Constants for the Reaction of CO2 with Aqueous this compound

| Temperature (K) | Second-Order Rate Constant (k2) (m³ kmol⁻¹ s⁻¹) |

|---|---|

| 303 | 696 |

| 313 | 1147 |

| 323 | 2047 |

Data from kinetic analysis of CO2 absorption. figshare.com

Furthermore, research into non-aqueous solvent systems has shown promising results. A solvent formed by this compound and ethylene (B1197577) glycol exhibited a high CO2 absorption capacity of up to 0.97 mol of CO2 per mole of amine at 25 °C and 1.0 atm. rsc.org This system also benefits from a low regeneration temperature of 50 °C, suggesting lower energy consumption for solvent recovery. rsc.org Spectroscopic analysis indicated that CO2 reacts directly with ethylene glycol to form a carbonate species, contributing to the high absorption capacity. rsc.org These findings highlight the potential of this compound-based solvents in efficient CO2 capture technologies.

Vi. Advanced Analytical Methodologies in 2 Piperidineethanol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in 2-piperidineethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy